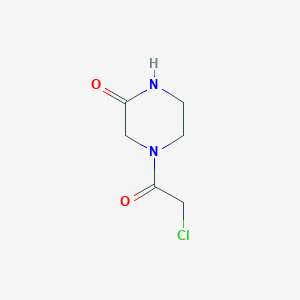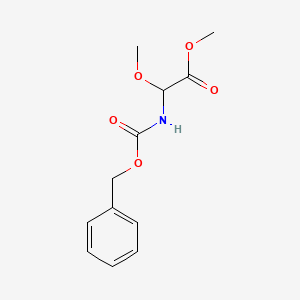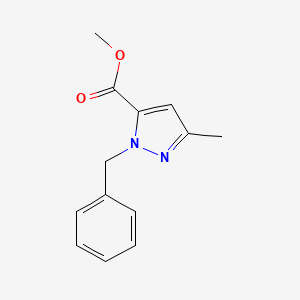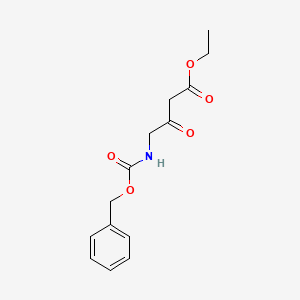
4-(2-Chloracetyl)piperazin-2-on
Übersicht
Beschreibung
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group has been developed, providing a facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities .Molecular Structure Analysis
A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Chemical Reactions Analysis
A Finkelstein transhalogenation reaction was applied to convert in situ the intermediate chlorine-derivative compound 2 into its more reactive iodine-analog .Physical And Chemical Properties Analysis
The compound has a molecular weight of 176.6 and is a powder at room temperature. It has a melting point of 129-130 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Diese Verbindung wurde bei der Synthese von Derivaten verwendet, die Aktivität gegen menschliche Kolonkarzinomzellinien (HCT116) und murine Monozyten-Makrophagen-Leukämiezellinien (RAW 264.7) zeigen, was auf ihre potenzielle Verwendung bei der Entwicklung von Antikrebsmitteln hindeutet .
Antibiotika
Derivate von 4-(2-Chloracetyl)piperazin-2-on wurden für die Verwendung als antimikrobielle Wirkstoffe konzipiert und synthetisiert, insbesondere zur Überwindung des bakteriellen Widerstands gegen Fluorchinolone .
Chemische Synthese
Die Verbindung dient als Baustein in der chemischen Synthese, einschließlich der einstufigen enantioselektiven Synthesen von Morpholin-2-onen, die in der medizinischen Chemie wertvoll sind .
Molekulare Docking-Studien
Sie wird in molekularen Docking-Studien verwendet, um die Interaktion zwischen synthetisierten Verbindungen und Zielproteinen vorherzusagen, was für das Drug Design und die Drug Discovery entscheidend ist .
Pharmakologische Forschung
In der pharmakologischen Forschung wird diese Verbindung verwendet, um Derivate zu erzeugen, die auf verschiedene biologische Aktivitäten getestet werden können, was zur Entwicklung neuer Therapeutika beiträgt .
Referenzstandards
This compound ist auch als Referenzstandard für pharmazeutische Tests erhältlich, um die Genauigkeit und Qualität der analytischen Ergebnisse in Forschungslaboren zu gewährleisten .
Für detailliertere Informationen zu jeder Anwendung, einschließlich Studienergebnissen und potenziellen zukünftigen Forschungsrichtungen, lesen Sie bitte die angegebenen Referenzen.
BMC Chemistry MDPI Molecules ACS Journal of Organic Chemistry Biosynth
Wirkmechanismus
Target of Action
The primary target of 4-(2-Chloroacetyl)piperazin-2-one is DNA gyrase , an enzyme that is essential for bacterial DNA replication . This enzyme is responsible for introducing negative supercoils into DNA, which helps to counteract the positive supercoils that are introduced during DNA replication and transcription .
Mode of Action
4-(2-Chloroacetyl)piperazin-2-one interacts with DNA gyrase in a unique way, allowing for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains . The compound binds to the enzyme and prevents it from carrying out its supercoiling activity, thereby inhibiting DNA replication and leading to cell death .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway in bacteria. Without the ability to introduce negative supercoils, the DNA becomes overwound and cannot be properly separated during replication . This leads to a halt in the replication process and ultimately results in cell death .
Pharmacokinetics
Quinolones are generally well absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of 4-(2-Chloroacetyl)piperazin-2-one’s action is the inhibition of bacterial growth and replication, leading to cell death . The compound shows promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .
Action Environment
The action of 4-(2-Chloroacetyl)piperazin-2-one can be influenced by various environmental factors. For instance, the presence of certain ions or pH levels can affect the compound’s stability and efficacy . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-(2-Chloroacetyl)piperazin-2-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as DNA gyrase, which is crucial for DNA replication and transcription . This inhibition can lead to the disruption of bacterial growth and replication, making 4-(2-Chloroacetyl)piperazin-2-one a potential antimicrobial agent. Additionally, it can interact with proteins involved in cell signaling pathways, affecting cellular communication and function.
Cellular Effects
4-(2-Chloroacetyl)piperazin-2-one influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 4-(2-Chloroacetyl)piperazin-2-one can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of 4-(2-Chloroacetyl)piperazin-2-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of DNA gyrase, preventing the enzyme from performing its function in DNA replication . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site. Additionally, 4-(2-Chloroacetyl)piperazin-2-one can inhibit other enzymes by binding to their active sites or allosteric sites, leading to changes in their activity and downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Chloroacetyl)piperazin-2-one can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness Long-term exposure to 4-(2-Chloroacetyl)piperazin-2-one can result in sustained inhibition of target enzymes and prolonged changes in gene expression and cellular metabolism
Dosage Effects in Animal Models
The effects of 4-(2-Chloroacetyl)piperazin-2-one vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 4-(2-Chloroacetyl)piperazin-2-one can exhibit toxic effects, such as cell death and tissue damage. These threshold effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
4-(2-Chloroacetyl)piperazin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. For example, the compound can affect the glycolytic pathway by inhibiting enzymes involved in glucose metabolism, resulting in altered energy production and cellular function.
Transport and Distribution
Within cells and tissues, 4-(2-Chloroacetyl)piperazin-2-one is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments and tissues, where it can exert its effects. The distribution of 4-(2-Chloroacetyl)piperazin-2-one can also be influenced by its chemical properties, such as solubility and stability, which affect its ability to penetrate cell membranes and reach target sites.
Subcellular Localization
The subcellular localization of 4-(2-Chloroacetyl)piperazin-2-one is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus to interact with DNA gyrase or other nuclear proteins, or it may be directed to the cytoplasm to inhibit enzymes involved in metabolic pathways. The subcellular localization of 4-(2-Chloroacetyl)piperazin-2-one can influence its effectiveness and specificity in modulating cellular processes.
Eigenschaften
IUPAC Name |
4-(2-chloroacetyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c7-3-6(11)9-2-1-8-5(10)4-9/h1-4H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVYHRBAOTZFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462599 | |
| Record name | 4-(2-Chloroacetyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59701-84-7 | |
| Record name | 4-(2-Chloroacetyl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59701-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloroacetyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chloroacetyl)piperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)

![Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-](/img/structure/B1354049.png)





![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1354059.png)
![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)
![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1354066.png)
